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molecular formula C6H4Br2O3S B8384017 3,4-dibromobenzenesulfonic Acid

3,4-dibromobenzenesulfonic Acid

Cat. No. B8384017
M. Wt: 315.97 g/mol
InChI Key: PJZQHXYJXLXFGB-UHFFFAOYSA-N
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Patent
US06071672

Procedure details

There was furnished a 300-ml four-necked flask equipped with a stirrer, condenser, and thermometer, which was charged with 90 g of 1,2-ethylene dichloride and 45 g (0.19 mol) of 1,2-dibromobenzene. While moderately passing nitrogen gas, 53.5 g (0.20 mol) of 30% fuming sulfuric acid was added dropwise, and reaction was effected at 70° C. for 2 hours. The reaction solution was cooled, followed by filtration and drying, obtaining 57 g of crude 3,4-dibromobenzenesulfonic acid.
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[Br:8].[S:9](=O)(=[O:12])([OH:11])[OH:10]>C(Cl)CCl>[Br:1][C:2]1[CH:7]=[C:6]([S:9]([OH:12])(=[O:11])=[O:10])[CH:5]=[CH:4][C:3]=1[Br:8]

Inputs

Step One
Name
Quantity
53.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Name
Quantity
90 g
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There was furnished a 300-ml four-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, condenser
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1Br)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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